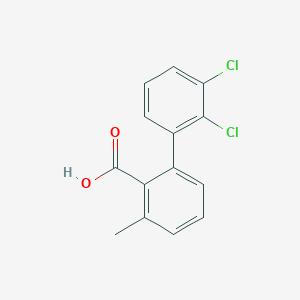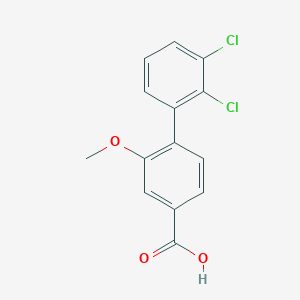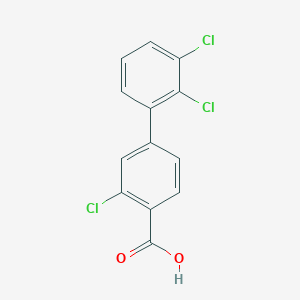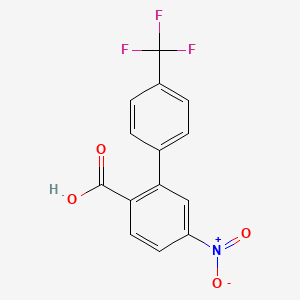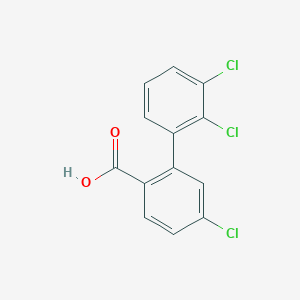
3-(2,3-Dichlorophenyl)-5-trifluoromethylbenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,3-Dichlorophenyl)-5-trifluoromethylbenzoic acid, 95%, is an organic compound with the molecular formula C10H5Cl2F3O2. This compound is a colorless solid with a melting point of 59-60°C and a boiling point of 147-148°C. It is soluble in water and organic solvents, such as ethanol and methanol. This compound is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and in the synthesis of other organic compounds. In addition, it is used in pharmaceuticals and as a pesticide.
Mécanisme D'action
3-(2,3-Dichlorophenyl)-5-trifluoromethylbenzoic acid, 95%, acts as an inhibitor of enzymes. Specifically, it inhibits tyrosinase and dihydrofolate reductase. Tyrosinase is an enzyme that catalyzes the oxidation of tyrosine, an amino acid, to form melanin, a pigment found in skin, hair, and eyes. Dihydrofolate reductase is an enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, which is an important cofactor in the metabolism of amino acids and nucleic acids.
Biochemical and Physiological Effects
3-(2,3-Dichlorophenyl)-5-trifluoromethylbenzoic acid, 95%, has been studied for its potential to inhibit tyrosinase and dihydrofolate reductase. Inhibition of tyrosinase has been shown to reduce the production of melanin, which could potentially have an effect on skin pigmentation. Inhibition of dihydrofolate reductase has been shown to reduce the production of tetrahydrofolate, which could potentially have an effect on the metabolism of amino acids and nucleic acids.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-(2,3-Dichlorophenyl)-5-trifluoromethylbenzoic acid, 95%, in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain. Additionally, it is soluble in water and organic solvents, making it easy to work with. One potential limitation is that it is a corrosive compound and must be handled with caution.
Orientations Futures
There are several potential future directions for research involving 3-(2,3-Dichlorophenyl)-5-trifluoromethylbenzoic acid, 95%. One potential direction is to further investigate its potential as an inhibitor of tyrosinase and dihydrofolate reductase. Additionally, it could be studied for its potential to inhibit other enzymes and for its potential to affect other biochemical and physiological processes. It could also be studied for its potential to be used in the synthesis of other organic compounds, such as pharmaceuticals and pesticides. Finally, it could be studied for its potential to be used as a catalyst in polymerization reactions.
Méthodes De Synthèse
3-(2,3-Dichlorophenyl)-5-trifluoromethylbenzoic acid, 95%, can be synthesized by a method known as the Williamson ether synthesis. In this method, a nucleophilic substitution reaction occurs between an alkyl halide and an alkoxide ion. The reaction proceeds in a two-step process, with the first step being an S N2 reaction and the second step being an S N1 reaction. The reaction produces the desired product, 3-(2,3-Dichlorophenyl)-5-trifluoromethylbenzoic acid, 95%.
Applications De Recherche Scientifique
3-(2,3-Dichlorophenyl)-5-trifluoromethylbenzoic acid, 95%, has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other organic compounds, such as azoles and polymers. Additionally, it has been used as a catalyst in polymerization reactions and in the synthesis of pharmaceuticals and pesticides. It has also been studied for its potential as an inhibitor of enzymes, such as tyrosinase and dihydrofolate reductase.
Propriétés
IUPAC Name |
3-(2,3-dichlorophenyl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2F3O2/c15-11-3-1-2-10(12(11)16)7-4-8(13(20)21)6-9(5-7)14(17,18)19/h1-6H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWCOWPBSWXHAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50691200 |
Source


|
| Record name | 2',3'-Dichloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50691200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262007-12-4 |
Source


|
| Record name | 2',3'-Dichloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50691200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

